molecular formula C14H19NO4 B2408668 3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid CAS No. 1070955-54-2

3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid

Cat. No.: B2408668
CAS No.: 1070955-54-2
M. Wt: 265.309
InChI Key: OXMFLNWMXGZFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid is an organic compound with the molecular formula C20H30N2O6. It is a derivative of phenylpropanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid typically involves the protection of the amino group with a Boc group. One common method starts with the reaction of phenylpropanoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The Boc-protected amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(4-boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
  • (S)-2-((tert-butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid

Uniqueness

3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This makes it particularly useful in peptide synthesis and other applications where precise control over functional groups is required .

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-7-5-4-6-10(11)8-9-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMFLNWMXGZFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070955-54-2
Record name 3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.